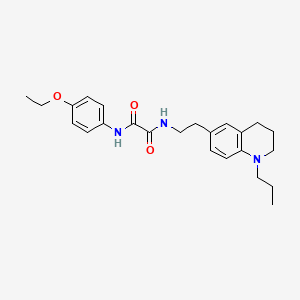

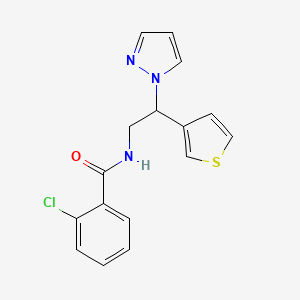

![molecular formula C20H14FN3O B2498715 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide CAS No. 312317-95-6](/img/structure/B2498715.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly in mitosis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to disrupt mitotic progression and induce cell death.

科学的研究の応用

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some derivatives of this compound have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Elastase Inhibition

The compound has unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and certain skin disorders.

Free Radical Scavenging

This compound also exhibits free radical scavenging activity . This means it can neutralize harmful free radicals in the body, potentially reducing oxidative stress and inflammation.

DNA Binding Ability

The compound has been found to have DNA binding ability . This could potentially be used in gene therapy or other genetic interventions.

Antimicrobial Activity

Benzimidazole, another component of this compound, has been associated with antimicrobial activity . This could potentially make it useful in treating various bacterial and fungal infections.

Pharmacological Blocking

The compound has been used in pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

作用機序

Target of Action

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide, also known as N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE, is a derivative of imidazole . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known to interact with proteins and enzymes due to their structural similarity to naturally occurring nucleotides . This interaction can lead to changes in the function of these proteins and enzymes, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWRLECSCXCTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

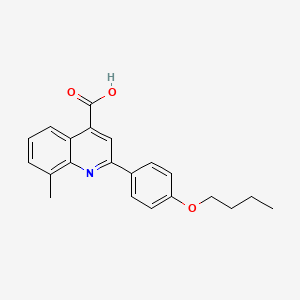

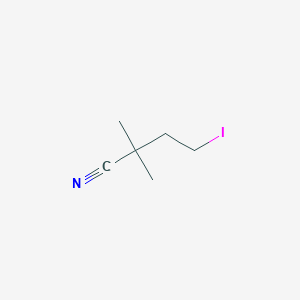

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

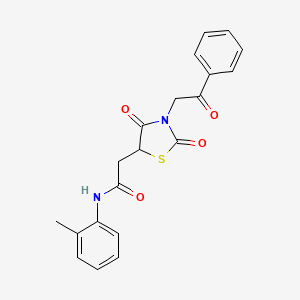

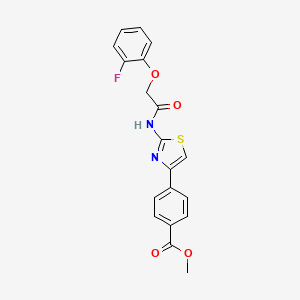

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)

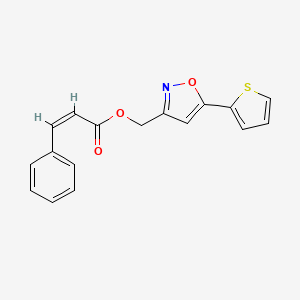

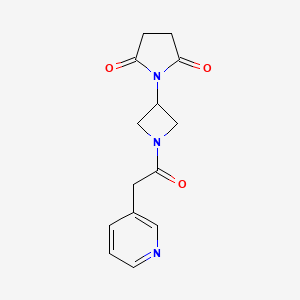

![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)